4-Methoxyoxolan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQNYFRBOGYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212285-89-6 | |
| Record name | rac-(3R,4S)-4-methoxyoxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of 4-Methoxyoxolan-3-amine Derivatives in Drug Discovery: A Technical Guide to PDE1 Inhibitor Development
Executive Summary
In the landscape of modern neuropharmacology, the pursuit of highly selective Phosphodiesterase 1 (PDE1) inhibitors has become a critical frontier for treating neurodegenerative and psychiatric disorders[1]. Among the myriad of chemical building blocks evaluated, 4-methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) has emerged as a privileged chiral scaffold. Recent patent literature highlights its integration into complex heterocyclic cores—such as pyrazolo[3,4-b]pyridines—to achieve unprecedented target selectivity and blood-brain barrier (BBB) penetrance[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale behind this scaffold, outline self-validating synthetic protocols, and provide a comprehensive framework for evaluating its derivatives in drug discovery.
Structural Rationale & Scaffold Mechanics
The design of central nervous system (CNS) therapeutics requires a delicate balance between aqueous solubility, lipophilicity, and target affinity. The 4-methoxyoxolan-3-amine scaffold provides a unique vector for optimizing these parameters:
-
Conformational Restriction: Compared to acyclic ethers (e.g., 2-methoxyethylamine), the oxolane (tetrahydrofuran) ring restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon binding to the PDE1 active site, directly translating to enhanced binding affinity (lower IC50).
-
Stereochemical Precision: The scaffold possesses two contiguous stereocenters. The (3S,4S) diastereomer, in particular, projects the methoxy group into a specific orientation that optimally interacts with the glutamine switch mechanism inherent to the PDE1 metal pocket[3].
-
Lipophilicity Modulation: The methoxy group acts as a potent hydrogen bond acceptor without donating hydrogen bonds, maintaining an optimal LogP profile necessary for passive diffusion across the BBB[4].
Therapeutic Target: The PDE1 Enzyme System
PDE1 is unique among the 11 phosphodiesterase families because its catalytic activity is strictly dependent on activation by the Calcium/Calmodulin (Ca2+/CaM) complex[1]. By hydrolyzing cyclic nucleotides (cAMP and cGMP) into their inactive monophosphate forms (AMP and GMP), PDE1 acts as a critical negative regulator of intracellular signaling. Inhibiting this enzyme leads to the accumulation of cAMP/cGMP, which promotes neuroplasticity, memory enhancement, and neuroprotection[4].
Fig 1: PDE1 activation and competitive inhibition by 4-methoxyoxolan-3-amine derivatives.
Experimental Workflow: Synthesis & Validation
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating methodology. Below is a detailed protocol for coupling (3S,4S)-4-methoxyoxolan-3-amine to a pyrazolo[3,4-b]pyridine core[2].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Action: Dissolve 1.0 eq of the heteroaryl chloride core and 1.2 eq of (3S,4S)-4-methoxyoxolan-3-amine hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the reaction mixture to 120°C for 12 hours.
-
Causality: The hydrochloride salt of the amine requires a strong, non-nucleophilic base (DIPEA) to liberate the free amine without initiating side reactions. NMP is selected over DMF because DMF can thermally decompose into dimethylamine at 120°C, which would act as a competing nucleophile.
-
Self-Validation: Monitor the reaction via LC-MS at the 6-hour mark. The presence of the desired
peak and the strict absence of an peak (the dimethylamine adduct) validates the solvent choice and confirms the reaction trajectory.
Step 2: Purification via Reverse-Phase Preparative HPLC
-
Action: Filter the crude mixture through a 0.45 µm PTFE syringe filter. Purify using a C18 column with a gradient of 10-90% Acetonitrile in Water (containing 0.1% Trifluoroacetic acid).
-
Causality: The basic secondary amine formed in the product causes severe peak tailing on standard normal-phase silica. Reverse-phase HPLC with TFA ion-pairs the basic nitrogen, ensuring sharp chromatographic peaks and high-resolution separation from unreacted starting materials.
-
Self-Validation: Lyophilize the collected fractions and perform
-NMR (DMSO- ). The precise integration of the methoxy singlet (~3.30 ppm, 3H) relative to the oxolane ring protons validates the structural integrity of the appended scaffold.
Step 3: In Vitro PDE1 Inhibition Assay (HTRF)
-
Action: Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with recombinant PDE1B, Calmodulin,
, and cAMP. Detect the remaining cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). -
Causality: Because PDE1 is uniquely Ca2+/Calmodulin-dependent[1], failing to add exogenous CaM and
leaves the enzyme in a low-activity basal state. This would artificially inflate the apparent potency of the inhibitor, leading to false-positive values. -
Self-Validation: Include a well-characterized PDE1 inhibitor (e.g., ITI-214) as a positive control on every plate. If the control's
deviates by >3-fold from established literature values, the assay calibration is automatically rejected, ensuring absolute trustworthiness of the data.
Fig 2: Self-validating experimental workflow for synthesizing and screening PDE1 inhibitors.
Quantitative Data Presentation
The stereochemistry and structural rigidity of the amine appendage directly dictate the pharmacological profile of the resulting derivative. Table 1 summarizes the Structure-Activity Relationship (SAR) data for various amine appendages coupled to a standard pyrazolo[3,4-b]pyridine core.
Table 1: SAR and Pharmacokinetic Profiling of Amine Derivatives
| Compound Core | Amine Scaffold | Stereochemistry | PDE1B | Selectivity (vs PDE10A) | BBB Permeability ( |
| Pyrazolo[3,4-b]pyridine | 4-Methoxyoxolan-3-amine | (3S,4S) | 8.5 | >1000x | High (>15 x |
| Pyrazolo[3,4-b]pyridine | 4-Methoxyoxolan-3-amine | (3R,4R) | 145.0 | 50x | High (>15 x |
| Pyrazolo[3,4-b]pyridine | 4-Hydroxyoxolan-3-amine | (3S,4S) | 22.4 | 400x | Low (<5 x |
| Pyrazolo[3,4-b]pyridine | Acyclic (2-Methoxyethylamine) | N/A | 320.0 | 10x | Moderate (~8 x |
Data Interpretation: The (3S,4S)-4-methoxyoxolan-3-amine derivative exhibits sub-10 nM potency and exceptional selectivity. Replacing the methoxy group with a hydroxyl group (4-hydroxyoxolan-3-amine) maintains reasonable potency but severely compromises BBB permeability due to increased hydrogen bond donation. Reverting to an acyclic analog destroys both potency and selectivity due to the high entropic penalty of binding.
Conclusion
The integration of 4-methoxyoxolan-3-amine into drug discovery pipelines represents a masterclass in rational drug design. By leveraging its conformational rigidity, precise stereochemistry, and tuned lipophilicity, researchers can overcome the historical challenges of off-target toxicity in PDE inhibitor development[3]. As the field advances toward precision neurology, this scaffold will remain a cornerstone in the synthesis of next-generation therapeutics.
References
- Title: US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL
- Title: Discovery of Selective Phosphodiesterase 1 Inhibitors with Memory Enhancing Properties Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: What are the new molecules for PDE1 inhibitors?
- Title: PDE1 inhibitors: a review of the recent patent literature (2008-present)
Sources
Conformational analysis and stereochemistry of 4-Methoxyoxolan-3-amine
An In-Depth Technical Guide to the Conformational Analysis and Stereochemistry of 4-Methoxyoxolan-3-amine
Authored by a Senior Application Scientist
Abstract
The oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties. This guide provides a detailed examination of the conformational landscape and stereochemical intricacies of a specific substituted oxolane, 4-Methoxyoxolan-3-amine. As a molecule with two adjacent chiral centers, it serves as an exemplary model for understanding the interplay of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects in dictating molecular geometry and, consequently, biological activity. This document delineates the theoretical underpinnings of its conformational preferences, outlines robust experimental protocols for its characterization, and offers insights relevant to medicinal chemists and researchers in drug development.
Introduction: The Significance of the Substituted Oxolane Motif
The tetrahydrofuran (THF) ring, or oxolane, is a five-membered heterocyclic ether that is a cornerstone in medicinal chemistry. Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional arrangements, facilitating precise interactions with biological targets. When substituted at adjacent positions, as in 4-Methoxyoxolan-3-amine, the conformational behavior becomes significantly more complex and constrained.
This molecule possesses two stereogenic centers at C3 and C4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative orientation of the amine and methoxy groups (either cis or trans) profoundly influences the molecule's shape and polarity. Understanding the preferred conformations of each diastereomer is critical for rational drug design, as only one conformation may bind optimally to a target protein. This guide will explore the dominant conformational states, the energetic barriers between them, and the analytical techniques required to elucidate these features.
Foundational Principles: Conformational Dynamics of the Oxolane Ring
Unlike the more rigid six-membered cyclohexane ring, the five-membered oxolane ring does not have a single low-energy chair conformation. Instead, it undergoes a dynamic process of conformational change known as pseudorotation. The ring puckers to relieve torsional strain, adopting a continuous family of conformations between two principal forms:
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane.
-
Twist (T) Conformation: No four atoms are coplanar. The ring has a C₂ axis of symmetry.
The specific conformation adopted by a substituted oxolane is a delicate balance of minimizing steric and electronic repulsions. For 3,4-disubstituted oxolanes, substituents preferentially occupy pseudo-equatorial positions to minimize steric strain.
Stereoisomers and Diastereomeric Effects
As previously mentioned, 4-Methoxyoxolan-3-amine has two chiral centers, leading to two pairs of enantiomers:
-
trans Isomers: (3R,4R)- and (3S,4S)-4-Methoxyoxolan-3-amine
-
cis Isomers: (3R,4S)- and (3S,4R)-4-Methoxyoxolan-3-amine
The trans and cis diastereomers exhibit distinct physical properties and, critically, different conformational preferences due to the varying spatial relationships between the amine and methoxy groups.
Analysis of the trans-Diastereomers (e.g., 3R,4R)
In the trans configuration, the amine and methoxy groups are on opposite faces of the oxolane ring. This arrangement allows both bulky substituents to potentially occupy pseudo-equatorial positions simultaneously, which is sterically favorable. The dominant conformations will be those that maximize this arrangement.
Analysis of the cis-Diastereomers (e.g., 3R,4S)
For the cis isomers, the substituents are on the same face of the ring. This geometry inherently forces one substituent into a less stable pseudo-axial orientation to allow the other to be pseudo-equatorial. This leads to greater steric strain compared to the trans isomer. However, the cis geometry uniquely allows for the possibility of intramolecular hydrogen bonding between the amine (-NH₂) group (as a donor) and the methoxy oxygen (-OCH₃) (as an acceptor). Such an interaction can provide significant stabilization, potentially overriding the inherent steric strain and locking the molecule into a specific puckered conformation.[1][2]
The logical relationship between stereoisomerism and conformational preference is visualized below.
Caption: Logical flow from stereoisomerism to conformational drivers.
Advanced Conformational Analysis: Key Interactions
A deeper analysis requires considering the subtle stereoelectronic interactions that stabilize or destabilize certain conformations.
-
Gauche Effect: The preference for a gauche conformation (60° dihedral angle) for adjacent electronegative atoms can influence the ring pucker. In this molecule, the C3-C4 bond has N-C-C-O substitution, where gauche interactions between the nitrogen and oxygen atoms are expected.
-
Anomeric Effect: While classically defined for C-O bonds adjacent to the ring heteroatom (the anomeric carbon), analogous effects can be considered. The orientation of the C4-O(methoxy) bond relative to the ring oxygen's lone pairs can introduce stabilizing hyperconjugative interactions.[3] Specifically, an axial orientation of an electronegative substituent can be favored due to overlap between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[4]
For the cis-isomer, the intramolecular hydrogen bond (O-H···N or N-H···O) is arguably the most powerful determining factor. The strength of this bond depends on the N···O distance and the H-O-C or H-N-C angle, which are in turn dictated by the ring's pucker. Computational studies on similar amino-alcohols show that such bonds can have a stabilizing energy of several kcal/mol.[5]
Experimental and Computational Protocols for Characterization
A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is essential for a comprehensive understanding.
Stereoselective Synthesis
The synthesis of specific stereoisomers is the first critical step. Methods for stereoselective synthesis of substituted tetrahydrofurans often rely on intramolecular cyclization reactions where the stereocenters are set in the acyclic precursor.[6][7]
Protocol: Representative Stereoselective Synthesis via Iodocyclization
-
Objective: To synthesize a cis-4-methoxyoxolan-3-amine precursor.
-
Starting Material: A suitable homoallylic alcohol with defined stereochemistry.
-
Step 1: Methoxyamination: Perform an aminohydroxylation followed by methylation of the hydroxyl group to install the amine and methoxy groups with a defined syn or anti relationship.
-
Step 2: Iodocyclization:
-
Dissolve the acyclic precursor (1.0 eq) in Dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add Sodium Bicarbonate (NaHCO₃, 3.0 eq).
-
Add Iodine (I₂, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting iodomethyl-tetrahydrofuran derivative by column chromatography.
-
-
Step 4: De-iodination and Deprotection:
-
Reduce the iodomethyl group to a methyl group using a suitable reducing agent (e.g., AIBN, Bu₃SnH).
-
Remove any protecting groups from the amine to yield the final product.
-
-
Causality: The iodocyclization proceeds via an iodonium ion intermediate. The existing stereocenters in the acyclic precursor direct the nucleophilic attack of the oxygen atom, controlling the stereochemistry of the newly formed C-O bond and thus the overall diastereoselectivity of the tetrahydrofuran ring.
NMR Spectroscopy for Conformational Elucidation
¹H NMR spectroscopy is the most powerful experimental tool for determining the preferred conformation in solution.
Key Parameters and Their Interpretation:
| NMR Parameter | Information Provided |
| ³J(H,H) Coupling Constants | The magnitude of the vicinal coupling constant between H3 and H4 is directly related to the dihedral angle (H-C3-C4-H) via the Karplus equation. A large coupling constant (~8-10 Hz) indicates an anti-periplanar (180°) relationship, typical of a pseudo-diaxial arrangement. A small coupling constant (~1-3 Hz) suggests a gauche (60°) relationship, typical of a pseudo-axial/equatorial or pseudo-diequatorial arrangement. |
| Nuclear Overhauser Effect (NOE) | NOESY or ROESY experiments reveal through-space proximity of protons. For the cis-isomer, a strong NOE between H3 and H4 would be expected. For the trans-isomer, no such NOE would be observed. NOEs between substituents and ring protons can further define their pseudo-axial or pseudo-equatorial orientation. |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as it can influence hydrogen bonding and thus conformation.
-
Acquisition: Acquire high-resolution 1D ¹H, 2D COSY, and 2D NOESY/ROESY spectra on a high-field NMR spectrometer (≥500 MHz).
-
Analysis:
-
Assign all proton resonances using the COSY spectrum.
-
Measure the ³J(H3,H4) coupling constant from the 1D ¹H spectrum.
-
Integrate cross-peaks in the NOESY/ROESY spectrum to identify key spatial proximities.
-
Use the measured coupling constants and NOE constraints to build a model of the dominant solution-phase conformation.
-
Computational Chemistry
Quantum mechanical calculations provide invaluable insight into the relative energies of different conformations and the barriers to their interconversion.
Protocol: DFT-Based Conformational Search
-
Objective: To identify the lowest energy conformers of a given stereoisomer and quantify their relative stabilities.
-
Workflow:
-
Step 1: Initial Structure Generation: Build the desired stereoisomer (cis or trans) in a molecular modeling program.
-
Step 2: Conformational Search: Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics with a force field like MMFF94) to explore the pseudorotational space.
-
Step 3: Geometry Optimization: Take the low-energy conformers from the search (e.g., all conformers within 10 kcal/mol of the minimum) and perform full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Step 4: Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., B3LYP/6-311+G(d,p)) and include a solvent model (e.g., PCM or SMD) to better approximate the solution phase.
-
-
Data Analysis:
-
Compare the relative energies (ΔE or ΔG) of the optimized conformers.
-
Analyze key geometric parameters: dihedral angles, bond lengths, and the N···O distance in the cis-isomer to confirm hydrogen bonding.
-
Calculate theoretical ³J(H,H) coupling constants and compare them with experimental values for validation.
-
The workflow for a combined experimental and computational analysis is depicted below.
Caption: Integrated workflow for conformational analysis.
Conclusion and Implications for Drug Development
The conformational analysis of 4-Methoxyoxolan-3-amine reveals a fascinating interplay of steric, electronic, and hydrogen-bonding effects. The trans-diastereomers are likely to adopt conformations that place both substituents in pseudo-equatorial positions, minimizing steric strain. In contrast, the cis-diastereomers are heavily influenced by a stabilizing intramolecular hydrogen bond, which can lock the oxolane ring into a specific puckered state, even at the cost of placing one substituent in a pseudo-axial orientation.
For drug development professionals, this understanding is paramount. The three-dimensional arrangement of the amine and methoxy groups—the pharmacophore—is dictated by these conformational preferences. A rigidified conformation, such as that induced by the hydrogen bond in the cis-isomer, reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Conversely, the greater flexibility of the trans-isomer might allow it to adapt to different binding pockets. Therefore, the stereoselective synthesis and rigorous conformational analysis of such substituted scaffolds are not merely academic exercises; they are essential steps in the rational design of potent and selective therapeutic agents.
References
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
-
Juaristi, E. (Ed.). (1995). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers.
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
-
Woerpel, K. A. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(3), 168-176.
-
Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag.
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
Structural Dynamics and Hydrogen Bonding Capabilities of the Methoxy-Amine Motif in Oxolanes
Executive Summary
The intersection of cyclic ether chemistry and functionalized amines presents a rich landscape for structural biology and drug design. Oxolanes, commonly known as tetrahydrofurans (THF), are five-membered saturated cyclic ethers that serve as versatile polar aprotic scaffolds 1. When functionalized with a methoxy-amine motif (
Structural Chemistry: The Oxolane and Methoxy-Amine Interface
The oxolane ring features an
Causality of Conformational Locking
The spatial proximity of the methoxy-amine donor to the oxolane acceptor frequently drives the formation of transient intramolecular hydrogen bonds . This interaction restricts the rotational degrees of freedom of the exocyclic substituents, effectively locking the oxolane ring into specific envelope (
Caption: Hydrogen bonding network of the methoxy-amine oxolane motif.
Biological Application: DNA Base Excision Repair (BER) Probes
A prominent application of the methoxy-amine and oxolane interplay is found in DNA repair mechanisms. Apurinic/apyrimidinic (AP) sites in DNA are essentially abasic oxolane (hemiacetal) lesions. These AP sites exist in a dynamic equilibrium between the closed-ring oxolane and an open-chain aldehyde 3.
Methoxyamine (MOX) is utilized both as a chemical probe and a therapeutic sensitizer that reacts with the open-chain aldehyde to form an AP-MOX oxime adduct 3. The hydrogen bonding capabilities of this specific adduct are critical for its biological bypass. Eukaryotic translesion DNA polymerases, such as Polymerase
Caption: Workflow of methoxyamine adduction at oxolane-derived abasic sites.
Quantitative Evaluation of Hydrogen Bond Strengths
Understanding the thermodynamic contribution of these hydrogen bonds is essential for rational drug design. The table below summarizes the typical quantitative parameters for the hydrogen bonds formed by the methoxy-amine oxolane motif, derived from structural biology and spectroscopic evaluations.
| Interaction Type | Donor | Acceptor | Average Distance (Å) | Est. Energy (kcal/mol) | Biological Significance |
| Intramolecular | Methoxy-Amine ( | Oxolane Oxygen ( | 2.6 - 2.8 | 2.5 - 4.0 | Conformational locking; reduces solvation penalty. |
| Intermolecular | Methoxy-Amine ( | Target Protein Backbone ( | 2.7 - 3.0 | 3.0 - 5.5 | Direct target engagement and affinity driving. |
| Intermolecular | Water ( | Oxolane Oxygen ( | 2.8 - 3.1 | 2.0 - 3.5 | Solvent accessibility; critical for Pol |
| Intermolecular | Water ( | Methoxy Oxygen ( | 3.0 - 3.2 | 1.5 - 2.5 | Weak secondary hydration shell formation. |
Experimental Protocols: Self-Validating Spectroscopic Workflows
To empirically validate the presence and strength of intramolecular versus intermolecular hydrogen bonds in methoxy-amine oxolanes, researchers must employ orthogonal spectroscopic techniques. The following self-validating protocol utilizes Variable-Temperature NMR (VT-NMR) cross-referenced with Fourier-Transform Infrared (FTIR) dilution studies.
Causality Behind the Method
Why VT-NMR? The chemical shift of an exchangeable proton (like the
Why FTIR Dilution? To self-validate the NMR findings, FTIR is performed across a concentration gradient in a non-polar solvent (e.g.,
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Synthesize and purify the methoxy-amine oxolane derivative to >98% purity (verified by LC-MS).
-
Dry the compound thoroughly under high vacuum for 24 hours to remove trace water, which acts as a competing hydrogen bond donor/acceptor.
-
Prepare a 10 mM solution of the compound in anhydrous deuterated dichloromethane (
) for NMR, and a 10 mM stock solution in anhydrous carbon tetrachloride ( ) for FTIR.
Phase 2: Variable-Temperature
-
Calibrate the NMR spectrometer probe temperature using a standard methanol sample.
-
Acquire standard 1D
-NMR spectra of the 10 mM sample at 5 K intervals from 250 K to 300 K. -
Track the chemical shift (
) of the methoxy-amine proton. -
Data Analysis: Plot
(ppm) against Temperature (K). Calculate the temperature coefficient ( ).-
Validation Metric: A coefficient more positive than -3.0 ppb/K strongly indicates a solvent-shielded, intramolecular hydrogen bond. A coefficient more negative than -5.0 ppb/K indicates intermolecular solvent interaction.
-
Phase 3: FTIR Dilution Study (Orthogonal Validation)
-
Record the FTIR spectrum of the
stock solution, focusing on the stretching region (3200–3500 ). -
Perform serial dilutions (5 mM, 1 mM, 0.5 mM) and record the spectra for each concentration.
-
Data Analysis: Overlay the spectra. If the
stretch absorption band remains at a constant wavenumber across all concentrations, the hydrogen bond is definitively intramolecular, successfully self-validating the VT-NMR data.
References
- Source: wikipedia.
- Source: nih.
- Source: fishersci.
- Source: mdpi.
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 3. Investigating the Biochemical Impact of DNA Damage with Structure-Based Probes: Abasic Sites, Photodimers, Alkylation Adducts, and Oxidative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Stereoselective Synthesis of cis- and trans-4-Methoxyoxolan-3-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide
Mechanistic Rationale & Strategic Overview
Substituted oxolanes (tetrahydrofurans), specifically 4-methoxyoxolan-3-amines, are critical chiral building blocks in modern medicinal chemistry. They are prominently featured in the development of phosphodiesterase 1 (PDE1) inhibitors [1] and various kinase inhibitors [2]. The biological efficacy of these molecules is heavily dependent on the relative and absolute stereochemistry at the C3 and C4 positions.
Synthesizing these diastereomers requires strict stereochemical control. Because the oxolane ring is relatively flexible, relying on substrate-controlled facial selectivity during functionalization is often insufficient. Instead, the most reliable and scalable approach leverages the predictable stereospecificity of classical Sₙ2 reactions.
The Strategic Divergence: The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield the meso-intermediate, 3,4-epoxytetrahydrofuran.
-
For the trans-isomer: Nucleophilic opening of the epoxide with an azide ion proceeds via a strict anti-periplanar trajectory, exclusively yielding trans-4-azidotetrahydrofuran-3-ol [3]. Subsequent O-methylation and reduction preserve this stereochemistry.
-
For the cis-isomer: The trans-azido alcohol must undergo a deliberate stereochemical inversion. This is achieved by converting the hydroxyl group into a superior leaving group (mesylate) and displacing it with an oxygen nucleophile (acetate) via an Sₙ2 mechanism, effectively flipping the stereocenter before final elaboration.
(Note: This protocol yields racemic cis- and trans-diastereomers. If enantiopurity is required, the meso-epoxide can be opened asymmetrically using a chiral catalyst [4], or the final amines can be resolved via chiral HPLC).
Synthetic Workflow Diagram
Divergent stereoselective synthesis of cis- and trans-4-methoxyoxolan-3-amine from 2,5-dihydrofuran.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of the Divergent Intermediate
Step 1.1: Epoxidation to 3,4-Epoxytetrahydrofuran
-
Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise to control the exothermic delivery of electrophilic oxygen.
-
Warm to room temperature (RT) and stir for 12 h. Filter off the precipitated m-chlorobenzoic acid.
-
Causality Note: mCPBA approaches the planar alkene equally from both faces, yielding the meso-epoxide. Wash the filtrate with saturated Na₂SO₃ to quench unreacted peroxide, ensuring safety during concentration.
Step 1.2: Azidolysis to trans-4-Azidotetrahydrofuran-3-ol
-
Dissolve the epoxide (1.0 equiv) in an EtOH/H₂O mixture (2:1 v/v).
-
Add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.5 equiv). Heat the mixture to 80 °C for 6 h [3].
-
Causality Note: NH₄Cl is selected over strong mineral acids because it acts as a mild proton source. It protonates the epoxide oxygen, lowering the LUMO energy to facilitate nucleophilic attack by the azide ion without causing oxolane ring-opening or polymerization. The Sₙ2 attack is strictly anti-periplanar, yielding >99% trans diastereoselectivity.
Phase 2: Elaboration to trans-4-Methoxyoxolan-3-amine
Step 2.1: O-Methylation
-
Dissolve trans-4-azidotetrahydrofuran-3-ol in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion, 1.2 equiv) cautiously. Stir for 30 min until H₂ evolution ceases.
-
Add methyl iodide (MeI, 1.5 equiv) dropwise. Causality Note: The alkoxide intermediate is a hard nucleophile that rapidly attacks the electrophilic methyl iodide.
-
Quench with ice water, extract with EtOAc, and concentrate to yield trans-3-azido-4-methoxytetrahydrofuran.
Step 2.2: Azide Reduction
-
Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).
-
Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at RT for 12 h.
-
Filter through a pad of Celite to remove the pyrophoric catalyst and concentrate to yield trans-4-methoxyoxolan-3-amine.
Phase 3: Stereochemical Inversion to cis-4-Methoxyoxolan-3-amine
Step 3.1: Mesylation
-
Dissolve trans-4-azidotetrahydrofuran-3-ol in DCM. Add anhydrous pyridine (1.5 equiv) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 12 h at RT.
-
Causality Note: This converts the hydroxyl into a superior leaving group without breaking the C–O bond, perfectly preserving the trans geometry for the subsequent inversion step.
Step 3.2: Sₙ2 Inversion via Acetate
-
Dissolve the mesylate in anhydrous DMF. Add anhydrous sodium acetate (NaOAc, 3.0 equiv).
-
Heat to 100 °C for 16 h.
-
Causality Note: The adjacent azido group at C4 provides significant steric hindrance. Elevated temperatures and a highly polar aprotic solvent (DMF) are strictly required to drive the Sₙ2 inversion over competing E2 elimination, yielding cis-4-azidotetrahydrofuran-3-yl acetate.
Step 3.3: Hydrolysis and Elaboration
-
Hydrolysis: Treat the cis-acetate with K₂CO₃ (0.5 equiv) in MeOH for 2 h at RT to cleave the ester, yielding cis-4-azidotetrahydrofuran-3-ol.
-
Methylation & Reduction: Subject the cis-alcohol to the exact O-methylation (NaH/MeI) and reduction (H₂, Pd/C) conditions described in Phase 2 to yield the final cis-4-methoxyoxolan-3-amine.
Quantitative Metrics & Reaction Parameters
| Phase | Step | Transformation | Reagents & Conditions | Typical Yield | Stereochemical Outcome |
| 1 | 1.1 | Epoxidation | mCPBA, DCM, 0 °C to RT, 12 h | 85–90% | meso |
| 1 | 1.2 | Azidolysis | NaN₃, NH₄Cl, EtOH/H₂O, 80 °C, 6 h | 75–80% | >99% trans (racemic) |
| 2 | 2.1 | O-Methylation | NaH, MeI, THF, 0 °C to RT, 4 h | 85–90% | Retention (trans) |
| 2 | 2.2 | Azide Reduction | H₂, 10% Pd/C, MeOH, RT, 12 h | 90–95% | Retention (trans) |
| 3 | 3.1 | Mesylation | MsCl, Pyridine, DCM, 0 °C to RT, 12 h | 92–95% | Retention (trans) |
| 3 | 3.2 | Sₙ2 Inversion | NaOAc, DMF, 100 °C, 16 h | 65–70% | Inversion (cis) |
| 3 | 3.3 | Hydrolysis | K₂CO₃, MeOH, RT, 2 h | 88–92% | Retention (cis) |
| 3 | 3.4 | O-Methylation | NaH, MeI, THF, 0 °C to RT, 4 h | 80–85% | Retention (cis) |
| 3 | 3.5 | Azide Reduction | H₂, 10% Pd/C, MeOH, RT, 12 h | 90–95% | Retention (cis) |
Analytical Self-Validation: Confirming Stereochemical Fidelity
To ensure the trustworthiness of the Sₙ2 inversion and verify that you have synthesized the correct diastereomer, the protocol must be self-validating. The gold standard for distinguishing cis and trans 1,2-disubstituted oxolanes is ¹H NMR spectroscopy, specifically analyzing the vicinal coupling constant (
The Karplus Relationship in Oxolanes:
-
For the trans-isomer: The dihedral angle between the C3 and C4 protons is approximately 90° to 100°. According to the Karplus equation, this near-orthogonal relationship results in minimal orbital overlap, producing a small coupling constant (
) . -
For the cis-isomer: The dihedral angle between the C3 and C4 protons is approximately 0° to 30°. This eclipsed/gauche relationship maximizes orbital overlap, producing a significantly larger coupling constant (
) .
Validation Checkpoint: Before utilizing the synthesized amines in downstream cross-coupling or amide-coupling reactions (e.g., for PDE1 inhibitor synthesis [1]), acquire a ¹H NMR spectrum in CDCl₃. Locate the multiplets corresponding to the methine protons at C3 and C4 (typically between 3.5 and 4.2 ppm). Extracting the
References
- Title: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US11535611B2)
- Title: Quinazolin-THF-Amines as PDE1 Inhibitors (US20170267664A1)
- Title: Fused tricyclic heterocyclic compounds as HIV integrase inhibitors (US9951079B2)
- Title: Stereoselective ring opening reactions (US6262278B1)
Application Note: A Guide to Developing Amide Coupling Protocols for 4-Methoxyoxolan-3-amine
Abstract
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a deceptively complex transformation that requires careful optimization to achieve high yields and purity.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and efficient amide coupling protocols for 4-Methoxyoxolan-3-amine, a valuable heterocyclic building block. We will delve into the mechanistic principles of common coupling strategies, provide a framework for systematic reaction screening, offer detailed step-by-step protocols, and present a logical workflow for troubleshooting common issues. The methodologies described herein are designed to empower scientists to rationally select and optimize conditions, minimizing side reactions and maximizing the efficiency of amide synthesis with this specific amine.
Introduction: Understanding the Substrates
A successful amide coupling strategy begins with a thorough understanding of the reacting partners. While the carboxylic acid component can vary widely, the unique structural features of 4-Methoxyoxolan-3-amine dictate the key considerations for reaction design.
Structural Analysis of 4-Methoxyoxolan-3-amine:
-
Nucleophilicity: As a secondary aliphatic amine, 4-Methoxyoxolan-3-amine is expected to be a reasonably good nucleophile. The presence of two ether oxygen atoms may slightly increase the electron density at the nitrogen through inductive effects, further enhancing its reactivity.
-
Steric Hindrance: The non-planar, five-membered oxolane ring and the adjacent methoxy group can present moderate steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the activated carboxylic acid, potentially slowing down the reaction rate and necessitating the use of more potent coupling reagents.[4]
-
Basicity: The pKa of the amine will influence its protonation state in the reaction mixture. A non-nucleophilic base is often required to ensure the amine remains in its free, nucleophilic form, especially if the amine starting material is a hydrochloride salt.[5]
Given these characteristics, a one-size-fits-all approach is unlikely to be optimal. A systematic evaluation of coupling reagents, bases, and solvents is crucial for developing a high-yielding and reproducible protocol.
The Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is kinetically slow.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to form a highly electrophilic intermediate that is readily attacked by the amine. The choice of coupling reagent dictates the nature of this activated intermediate.
Figure 1: General workflow of a coupling-reagent-mediated amide bond formation.
Key Classes of Coupling Reagents:
-
Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness and efficiency. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored because its urea byproduct is water-soluble, simplifying purification.[6] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, especially with less reactive amines.[8] To mitigate this and suppress racemization of chiral acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable active ester.[4][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more powerful and are excellent choices for sterically hindered substrates or less nucleophilic amines.[3][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt and is highly effective.[6] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] A potential side reaction is the formation of a guanidinium byproduct if the coupling reagent reacts directly with the amine.[8] This can often be avoided by pre-activating the carboxylic acid before adding the amine.[9]
-
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also very effective. A key advantage is that they do not react with the free amine, which can be beneficial when dealing with valuable or sensitive amines.[3]
Designing the Optimal Reaction Conditions
For a novel substrate like 4-Methoxyoxolan-3-amine, a systematic screening of reaction parameters is the most logical path to an optimized protocol. The following table outlines a proposed set of screening experiments designed to identify the most effective conditions.
Table 1: Proposed Screening Conditions for Amide Coupling with 4-Methoxyoxolan-3-amine
| Entry | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Rationale & Key Considerations |
| 1 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | 0 → RT | Standard, cost-effective starting point. DCM is a non-polar aprotic solvent that minimizes N-acylurea formation.[10] |
| 2 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF | 0 → RT | DMF is a more polar solvent and can improve the solubility of starting materials.[1] |
| 3 | HATU (1.1) | - | DIPEA (2.0) | DMF | 0 → RT | A powerful reagent for potentially hindered amines. Requires a base to deprotonate the carboxylic acid.[6][11] |
| 4 | HATU (1.1) | - | NMM (2.0) | ACN | 0 → RT | N-methylmorpholine (NMM) is a weaker base than DIPEA and can sometimes reduce side reactions.[8] Acetonitrile (ACN) is another useful polar aprotic solvent. |
| 5 | EDC·HCl (1.5) | DMAP (1.0), HOBt (0.1) | DIPEA (2.5) | ACN | RT → 40 | An effective protocol for electron-deficient or unreactive amines, where DMAP acts as an acyl transfer catalyst.[2][12] Gentle heating may improve conversion.[4] |
| 6 | COMU (1.1) | - | DIPEA (2.0) | DMF | 0 → RT | A modern, safer, and highly efficient uronium reagent derived from Oxyma Pure, avoiding explosive additives like HOBt/HOAt.[8] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure using EDC/HOBt
This protocol is a robust starting point for coupling a generic carboxylic acid with 4-Methoxyoxolan-3-amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Methoxyoxolan-3-amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 4-Methoxyoxolan-3-amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This helps to control any exotherm and minimize side reactions during the activation step.
-
Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[5][6]
-
Workup: a. Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[4]
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
Protocol 2: Optimized Procedure for Challenging Couplings using HATU
This protocol is recommended if Protocol 1 results in low yield or if steric hindrance is suspected to be a significant issue.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Methoxyoxolan-3-amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
-
Standard workup and purification reagents
Procedure:
-
Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Activation Stir: Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the OAt-active ester before the amine is introduced, which can prevent the formation of guanidinium byproducts.[13][9]
-
Amine Addition: Add a solution of 4-Methoxyoxolan-3-amine (1.1 equiv) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. HATU-mediated couplings are often significantly faster than those with EDC.
-
Monitoring, Workup, and Purification: Follow steps 7-9 as described in Protocol 1.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common problems.
Figure 2: A decision-making workflow for troubleshooting amide coupling reactions.
Common Issues and Solutions:
-
Low to No Product Formation: This often points to inadequate activation of the carboxylic acid or low reactivity of the coupling partners.[4]
-
Formation of N-acylurea byproduct: This is a classic side reaction with carbodiimides when the amine fails to intercept the O-acylisourea intermediate.[8]
-
Solution: Always include an additive like HOBt or HOAt when using EDC or DCC. These additives form a more stable active ester, preventing the rearrangement.
-
-
Difficulty with Purification: The primary challenge is often removing unreacted starting materials and coupling byproducts.
-
Solution: A thorough aqueous acid/base workup is critical. A wash with dilute acid (e.g., 1M HCl) removes basic impurities like unreacted amine and DIPEA, while a dilute base wash (e.g., saturated NaHCO₃) removes acidic impurities like unreacted carboxylic acid and HOBt.[4]
-
Conclusion
The successful synthesis of amides using 4-Methoxyoxolan-3-amine is readily achievable through a systematic and informed approach to reaction optimization. While standard EDC/HOBt conditions provide a reliable starting point, the potential for steric hindrance suggests that more powerful uronium-based reagents like HATU may ultimately provide superior results in terms of yield and reaction time. By understanding the underlying mechanisms, carefully selecting reagents, and employing a logical troubleshooting strategy, researchers can efficiently develop robust protocols for the synthesis of novel amides incorporating this valuable heterocyclic motif.
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Scribd. (n.d.). Optimizing Amide Coupling Reactions.
- PubMed. (2002, November 15). Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- Benchchem. (n.d.). troubleshooting low yield in diaminopropane coupling reactions.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?.
Sources
- 1. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Reporter [fishersci.se]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
Application Note: Protecting Group Strategies and SPPS Incorporation of 4-Methoxyoxolan-3-amine
Executive Summary & Chemical Context
4-Methoxyoxolan-3-amine (also referred to as 4-methoxytetrahydrofuran-3-amine) has emerged as a highly valuable pharmacophore in contemporary drug discovery. It is frequently utilized as a structural motif in the development of GLP-1R agonists[1], respiratory syncytial virus (RSV) inhibitors[2], and PDE1 inhibitors[3].
Integrating this building block into peptide or peptidomimetic sequences via Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The primary amine at the C3 position is sterically congested by both the rigid 5-membered oxolane ring and the adjacent C4-methoxy ether. Furthermore, the cyclic ether and aliphatic methoxy group exhibit specific acid-base sensitivities that dictate the choice of global protecting group strategies. This guide details the mechanistic rationale and validated protocols for handling 4-methoxyoxolan-3-amine during peptide synthesis.
Structural Constraints & Reactivity Profile
To design an effective synthetic strategy, one must first understand the causality behind the molecule's reactivity:
-
Steric Hindrance: The amine is situated on a secondary carbon. The trans stereoisomers (e.g., (3R,4S)-4-methoxyoxolan-3-amine) are heavily preferred for amide coupling, as they minimize the steric clash between the C4-methoxy group and the incoming activated acyl species[3].
-
Ether Stability (C4-Methoxy): Unlike acetals (which are highly acid-sensitive), the C4-methoxy group is an aliphatic ether. It requires strong Lewis acids (e.g., BBr₃) or extremely harsh Brønsted acids for cleavage. It is generally stable to standard SPPS conditions.
-
Oxolane Ring Stability: The tetrahydrofuran core is stable to basic deprotection conditions but is susceptible to oxonium ion formation and subsequent ring-opening under neat, highly concentrated strong acids (like anhydrous HF).
Protecting Group Strategy Selection
When 4-methoxyoxolan-3-amine is utilized in a multi-step SPPS workflow (either as a sub-monomer or a C-terminal capping agent), the global protecting group strategy of the peptide must be carefully selected.
The Fmoc/tBu Strategy (Highly Recommended)
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the optimal choice for incorporating 4-methoxyoxolan-3-amine.
-
Deprotection Causality: The 20% piperidine in DMF used for iterative Fmoc removal is mildly basic and completely orthogonal to the oxolane ring and methoxy ether.
-
Cleavage Causality: The final global cleavage utilizes 95% Trifluoroacetic acid (TFA). TFA is a relatively weak nucleophile and non-coordinating acid; it is insufficient to protonate and cleave the aliphatic C4-methoxy ether or open the oxolane ring.
The Boc/Bzl Strategy (Not Recommended)
The Boc (tert-butyloxycarbonyl) strategy should be avoided. While the iterative 100% TFA deprotection steps are tolerated, the final global cleavage requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Degradation Causality: Anhydrous HF is acidic enough to fully protonate the oxolane oxygen, generating a highly reactive oxonium intermediate. This intermediate is vulnerable to nucleophilic attack by scavengers or fluoride ions, leading to irreversible ring-opening and degradation of the pharmacophore.
Figure 1: Logical decision tree for protecting group strategies of 4-Methoxyoxolan-3-amine.
Quantitative Data: Overcoming Steric Hindrance
When coupling 4-methoxyoxolan-3-amine to a resin-bound peptide (e.g., to an Asp/Glu side chain or the C-terminus), standard carbodiimide chemistry often fails due to the steric bulk of the oxolane ring. Uronium/aminium salts are required to drive the reaction to completion[4].
Table 1: Quantitative Comparison of Coupling Reagents for 4-Methoxyoxolan-3-amine
| Coupling Reagent | Base | Equivalents | Reaction Time | Conversion | Causality & Mechanistic Notes |
| DIC / HOBt | DIPEA | 3.0 eq | 4 hours | < 40% | Insufficient reactivity; active ester cannot easily overcome the C4-methoxy steric bulk. |
| HATU | DIPEA | 3.0 eq | 2 hours | > 95% | The HOAt active ester features a 7-aza nitrogen that provides an anchoring hydrogen bond to the incoming amine, accelerating coupling[4]. |
| COMU | TMP | 3.0 eq | 1.5 hours | > 98% | Morpholino-uronium salt prevents epimerization of the C-terminal residue while maintaining extreme reactivity. |
Self-Validating Experimental Protocols
Protocol A: Pre-synthetic Fmoc Protection (For Orthogonal Handling)
If the synthetic design requires 4-methoxyoxolan-3-amine to be used as a protected intermediate (e.g., in sub-monomer peptoid synthesis), it must be Fmoc-protected prior to use.
-
Initialization: Dissolve 4-methoxyoxolan-3-amine hydrochloride (1.0 eq, 10 mmol) in 10% Na₂CO₃ (aq) and 1,4-dioxane (1:1 v/v, 50 mL).
-
Protection: Cool the solution to 0 °C. Dropwise add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 20 mL of 1,4-dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (In-Process QC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine (purple spot) confirms complete conversion.
-
Isolation: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.
-
Validation: Confirm product mass via LC-MS (Expected [M+H]⁺ = 340.1 Da).
Protocol B: On-Resin Amide Coupling
This protocol describes the coupling of 4-methoxyoxolan-3-amine to a resin-bound carboxylic acid.
-
Resin Preparation: Swell the resin-bound peptide (containing a free -COOH group) in DMF for 30 minutes.
-
Activation: To the resin (0.1 mmol scale), add HATU (0.3 mmol, 3.0 eq) and DIPEA (0.6 mmol, 6.0 eq) dissolved in 2 mL of DMF. Agitate for 5 minutes to generate the active HOAt ester.
-
Coupling: Add 4-methoxyoxolan-3-amine (0.3 mmol, 3.0 eq) to the resin suspension. Agitate at room temperature for 2 hours.
-
Self-Validation (Micro-Cleavage): Because the amine is in solution, standard on-resin Kaiser tests are ineffective. Withdraw 5 mg of resin, wash with DCM, and treat with 100 µL of 95% TFA for 30 minutes. Evaporate the TFA, dissolve in MeCN/H₂O, and analyze via LC-MS. A mass shift corresponding to the addition of the amine minus water (+99.1 Da to the peptide fragment) validates complete coupling.
Protocol C: Global Cleavage & Deprotection
While the methoxyoxolane system is stable to TFA, the cyclic ether can act as a scavenger for highly reactive carbocations (e.g., from tBu or Trt protecting groups). A high concentration of scavengers is mandatory.
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.
-
Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently for exactly 2 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes.
-
Validation: Analyze the crude pellet by HRMS. The absence of a -32 Da mass shift (loss of methoxy) or +18 Da mass shift (ring opening/hydration) confirms the structural integrity of the 4-methoxyoxolane pharmacophore.
Figure 2: Solid-phase synthesis workflow for coupling 4-Methoxyoxolan-3-amine.
References
-
[1] US20240199589A1 - Glp-1r modulating compounds Source: Google Patents URL:
-
[2] WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors Source: Google Patents URL:
-
[4] WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors (Coupling Methods) Source: Google Patents URL:
-
[3] US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL:
Sources
- 1. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]
- 2. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
- 3. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 4. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
Application Note: Preparation and Chiral Resolution of Enantiopure (3R,4S)-4-Methoxyoxolan-3-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Chiral oxolane (tetrahydrofuran) amines are highly privileged scaffolds in modern drug discovery. Specifically, enantiopure (3R,4S)-4-methoxyoxolan-3-amine serves as a critical core structural element in the development of selective phosphodiesterase (PDE) inhibitors, including advanced PDE1 inhibitors[1], as well as various quinazoline-based neurodegenerative therapeutics[2].
This application note details a highly scalable, five-step synthetic protocol to produce enantiopure (3R,4S)-4-methoxyoxolan-3-amine. By leveraging a stereospecific epoxide ring-opening followed by a robust diastereomeric salt resolution, this route avoids the need for expensive chiral pool precursors while ensuring rigorous stereocontrol and high atom economy.
Strategic Rationale & Mechanistic Causality
Rather than relying on lengthy chiral pool syntheses, this protocol generates the racemic trans-amine via diastereoselective reactions, followed by a late-stage classical resolution.
-
Stereospecific Epoxide Opening: The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield the mesocis-3,4-epoxytetrahydrofuran. The subsequent ring-opening utilizes sodium azide. We specifically use an NH₄Cl buffer in aqueous methanol; the mild acidity ensures protonation of the epoxide oxygen, accelerating the nucleophilic attack without causing undesired Lewis acid-catalyzed skeletal rearrangements. The azide attacks strictly from the anti-face (Sₙ2), dictating a trans-diaxial-like opening that exclusively yields the racemic trans-4-azidotetrahydrofuran-3-ol[3].
-
Stereoretentive Methylation: Methylation of the resulting secondary alcohol is performed using NaH and MeI. The alkoxide formation and subsequent Sₙ2 attack on methyl iodide occur strictly at the oxygen atom, preserving the trans stereocenter at C3 and C4.
-
Chemoselective Reduction: While azides are versatile click-chemistry handles[4], here the azide serves as a masked primary amine. Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the azide to the amine with zero epimerization.
-
Chiral Resolution: The racemic trans-amine consists of the (3R,4S) and (3S,4R) enantiomers. By introducing a chiral resolving agent (e.g., (D)-(-)-Tartaric acid), we form diastereomeric salts with distinct solubility profiles, allowing the selective fractional crystallization of the desired (3R,4S) enantiomer.
Fig 1. Five-step synthetic workflow from 2,5-dihydrofuran to enantiopure (3R,4S)-amine.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of cis-3,4-Epoxytetrahydrofuran
-
Preparation: Dissolve 2,5-dihydrofuran (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool the reaction flask to 0 °C using an ice bath.
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.1 eq) portionwise over 30 minutes to prevent thermal runaway.
-
Reaction: Remove the ice bath and stir the suspension at room temperature for 12 hours.
-
Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (2 × 100 mL) to destroy excess peroxide, and saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile) to yield the meso-epoxide.
Step 2: Synthesis of Racemic trans-4-Azidotetrahydrofuran-3-ol
-
Preparation: Dissolve the meso-epoxide (1.0 eq, 80 mmol) in a mixture of methanol and water (8:2 v/v, 150 mL).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 2.0 eq) followed by sodium azide (NaN₃, 3.0 eq). Safety Note: NaN₃ is highly toxic; handle in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 65 °C and stir for 16 hours.
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate (EtOAc, 4 × 75 mL).
-
Isolation: Dry the combined organic phases over MgSO₄, filter, and concentrate to afford the trans-azido alcohol.
Step 3: Synthesis of Racemic trans-4-Azido-3-methoxyoxolane
-
Preparation: Dissolve the trans-azido alcohol (1.0 eq, 60 mmol) in anhydrous THF (120 mL) under an inert argon atmosphere. Cool to 0 °C.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (MeI, 2.0 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Quench the reaction carefully with ice water (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Step 4: Synthesis of Racemic trans-4-Methoxyoxolan-3-amine
-
Preparation: Dissolve the trans-azido ether (1.0 eq, 50 mmol) in methanol (100 mL).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight of Pd). Purge the flask with argon, then backfill with hydrogen gas (H₂ balloon).
-
Reaction: Stir vigorously at room temperature for 6 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield the racemic trans-amine as a pale yellow oil.
Step 5: Chiral Resolution to (3R,4S)-4-Methoxyoxolan-3-amine
-
Salt Formation: Dissolve the racemic trans-amine (1.0 eq, 40 mmol) in hot ethanol (80 mL). In a separate flask, dissolve (D)-(-)-Tartaric acid (0.5 eq, 20 mmol) in hot ethanol (40 mL).
-
Crystallization: Combine the two solutions while hot. Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours to complete crystallization.
-
Filtration: Collect the precipitated diastereomeric salt via vacuum filtration and wash with cold ethanol.
-
Free Base Liberation: Suspend the salt in DCM (50 mL) and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Extract with DCM (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the enantiopure (3R,4S)-4-methoxyoxolan-3-amine.
Self-Validating Analytical Framework (E-E-A-T)
To ensure the trustworthiness of the synthesized building block, the protocol relies on a self-validating analytical system. It is critical to confirm both the relative stereochemistry (trans vs. cis) and the absolute stereochemistry (enantiomeric excess).
1. Relative Stereochemistry via ¹H NMR:
The conformation of the 5-membered oxolane ring makes vicinal proton-proton coupling (
2. Absolute Stereochemistry via Chiral HPLC: Enantiomeric excess (ee) is validated using chiral stationary phase HPLC. If the ee is below the >99% threshold, the isolated free base must be resubjected to the fractional crystallization feedback loop.
Fig 2. Self-validating analytical workflow for chiral resolution and ee determination.
Quantitative Data Summaries
Table 1: Reaction Conditions and Yield Summary
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Epoxidation | 2,5-DHF, mCPBA, DCM, 0 °C to RT | 85 - 90 | Achiral Meso (cis-epoxide) |
| 2 | Azidolysis | NaN₃, NH₄Cl, MeOH/H₂O, 65 °C | 75 - 80 | Racemic trans-diaxial |
| 3 | Methylation | NaH, MeI, THF, 0 °C to RT | 88 - 92 | Racemic trans (Retention) |
| 4 | Reduction | H₂ (1 atm), 10% Pd/C, MeOH, RT | 90 - 95 | Racemic trans (Retention) |
| 5 | Resolution | (D)-(-)-Tartaric acid, EtOH, Reflux to RT | 35 - 40* | Enantiopure (3R,4S) |
*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 35-40% yield represents 70-80% efficiency of the available enantiomer.
Table 2: Analytical Validation Parameters
| Analytical Method | Target Parameter | Expected Result for (3R,4S)-Isomer |
|---|
| ¹H NMR (400 MHz, CDCl₃) | C3-H / C4-H Coupling (
References[1] Vertex Pharmaceuticals Inc. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US Patent 11,535,611 B2). Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlM_9flfnAfEMypLjAFFLKdXgiWZbm5zg4FzrfSZ-qO40oXnFx2W4Q0NrytIvmSt_ABA6wkqVyfPo0bMwzLnGdyZ-KBkuHs5Idh0EAmtsX8sHgs25KngBDByKLSy5lF-eEl6B17uMOT0CFhw==[4] MedChemExpress. Life Science Reagents: Azide Click Chemistry and Amino Acid Derivatives. MedChemExpress (MCE).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdNEwkr-sHmeV8QF3qeKeqdkFI3Ldhi9NMU0H1KEbKmjQf5U-VvY5DtnNd03zjWej-XSFxd4vf-hyOno6sRRTH9UsPsf7o3KM7vl97DxbH7QdR3XJXUlsGIGcsPhA=[2] Lundbeck A/S. (2017). Quinazolin-THF-Amines as PDE1 Inhibitors (US Patent App. 2017/0267664 A1). Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsG22elt6i3X_Lu8Lw2wSMN7cwdeXapP3sAfAfXBrBJ-HFITztwZ140Sec6xynjNKrD2tP_mcW_Z47YJB6kx8uk5Wkfu6aXwMs2HPZHu7b3N-gzXecmQFtKi3ox3S_TOFL3qTIlHjYdVljfsg_DQ==[3] ResearchGate. (2025). One-Pot and Stereospecific Synthesis of cis-1,2-Diazides via Mitsunobu Reaction of Epoxides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtrGQPZDN2IabDtGDeWH_h0S2xILlPholj7SdENJI5U51391aiweFEn3paJhHCY7cPPR-PB0eGBny7qGep8gBKAichDWAwZGZF_jZHh16-ESQIxqJoErgJXl8NX5F3_B-nF9WScFpNu5L4P0-Sy4zERZXsr3yJgRS46M64IjwlddkrL3H6uYd9WIJk54JIEbfi1OQ4fz03dv-u6a7vFOrT-yLA4vtGnevOwNag89ulznElwvIkmdVRvB_EpMAms7k0l7UixP6hNQ==
Sources
- 1. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 2. US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of 4-Methoxyoxolan-3-amine Diastereomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique chromatographic challenges presented by small, highly polar aliphatic amines.
4-Methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) possesses two chiral centers at the C3 and C4 positions, resulting in cis and trans diastereomers. Because this molecule combines a basic primary amine, an ether oxygen, and a highly polar aliphatic backbone, it routinely defies standard reversed-phase separation attempts.
This guide is structured to provide you with the mechanistic causality behind separation failures, self-validating experimental protocols, and targeted troubleshooting for your workflows.
Workflow Visualization: Strategic Decision Tree
Before selecting a protocol, you must align your chromatographic strategy with your scale and downstream application. The diagram below outlines the field-proven decision pathways for this specific molecule.
Figure 1: Decision tree for selecting the optimal chromatographic method for 4-methoxyoxolan-3-amine.
Quantitative Data: Method Comparison
To facilitate your experimental design, the following table summarizes the expected quantitative metrics for the three primary separation strategies.
| Method | Stationary Phase | Mobile Phase | Typical Resolution ( | Run Time (min) | Recovery (%) | Best For |
| Normal Phase (Derivatized) | Bare Silica (5-10 µm) | Heptane / EtOAc | 2.0 - 2.5 | 20 - 30 | > 90% | Preparative scale, bulk synthesis |
| Reversed-Phase (Direct) | C18 (High-pH stable) | Water / MeCN (pH 10.5) | 1.2 - 1.8 | 10 - 15 | > 95% | Analytical quantification, LC-MS |
| SFC (Direct) | Chiral/Achiral (e.g., Daicel AD) | CO | > 2.5 | 5 - 10 | > 95% | High-throughput, green chemistry |
Section 1: Fundamental FAQs (The "Why" and "How")
Q1: Why do the cis and trans isomers of 4-methoxyoxolan-3-amine co-elute near the void volume on my standard C18 column? A: This is a classic issue of polarity and ionization. The molecule is a small, highly hydrophilic aliphatic amine. At standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated. This makes the molecule extremely polar, preventing it from partitioning into the hydrophobic C18 stationary phase. Furthermore, the basic amine interacts strongly with residual unreacted silanol groups on the silica backbone via ion-exchange mechanisms, causing severe peak tailing [2]. To resolve this, you must either suppress the amine's ionization using a high-pH mobile phase or mask the amine entirely via derivatization.
Q2: Why is Boc-protection so heavily recommended for preparative separations of these diastereomers?
A: While diastereomers theoretically possess different physical properties, small polar amines lack the structural bulk required to interact differentially with a stationary phase. Boc-protection (tert-butyloxycarbonyl) converts the highly polar, basic amine into a neutral, lipophilic carbamate. This achieves two mechanistic goals: it allows the use of Normal Phase (NP) silica chromatography (which is vastly cheaper and easier to scale than preparative HPLC)[1], and the bulky Boc group sterically amplifies the spatial differences between the cis and trans isomers relative to the adjacent methoxy group, significantly improving the resolution factor (
Section 2: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Pre-column Derivatization & Normal Phase Separation (Preparative)
Causality: This method is chosen when >50 mg of pure diastereomer is required for downstream synthesis.
-
Reaction Setup: Dissolve the diastereomeric mixture of 4-methoxyoxolan-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.
-
Derivatization: Slowly add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq). Stir and allow to warm to room temperature for 2 hours. -
Validation Checkpoint (TLC): Spot the reaction mixture on a normal phase silica TLC plate. Elute with 50% EtOAc/Heptane. Stain with Ninhydrin and heat. Self-Validation: The reaction is complete when the baseline spot (free amine, stains purple) disappears, and two distinct, higher-Rf spots appear (Boc-protected cis and trans isomers, which will not stain purple with Ninhydrin but can be visualized with PMA or KMnO
). -
Chromatography: Load the concentrated crude onto a bare silica flash column. Run a gradient of 0% to 50% Ethyl Acetate in Heptane [4]. The trans isomer typically elutes first due to lower steric hindrance interacting with the silica surface.
-
Deprotection: Treat the separated, isolated fractions with 4M HCl in Dioxane at 0°C for 1 hour to quantitatively yield the separated cis and trans amine hydrochloride salts.
Protocol B: Direct Supercritical Fluid Chromatography (SFC)
Causality: Chosen for rapid, high-throughput analytical screening or specialized prep without derivatization.
-
Sample Preparation: Dissolve the free amine mixture in pure Methanol (1-2 mg/mL).
-
SFC Conditions: Utilize a Daicel AD column (or equivalent). Set the mobile phase to supercritical CO
and an ethanol co-solvent containing 0.5% NH (Ammonia). Mechanistic Note: The ammonia acts as a basic additive to dynamically mask residual silanols and keep the amine neutral, ensuring sharp peak shapes [3]. -
Validation Checkpoint: Monitor UV absorbance at 214 nm. You should observe two baseline-resolved peaks within 10 minutes. If peak tailing occurs, verify the concentration of the NH
additive in the co-solvent.
Section 3: Troubleshooting Guide
Issue 1: I am attempting direct Reversed-Phase HPLC, but I am experiencing massive peak tailing (Asymmetry factor > 2.5). Causality & Solution: Your mobile phase pH is likely too low, causing secondary ion-exchange interactions between the protonated amine and the silica support. Fix: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). Critical: You must use a hybrid-silica column (e.g., Waters XBridge) designed to withstand high pH, otherwise, the silica backbone will dissolve.
Issue 2: After Normal Phase separation of the Boc-protected isomers, my deprotection step yields a brown/black tar instead of a clean white powder. Causality & Solution: This indicates acid-catalyzed ring-opening or degradation of the delicate oxolane (tetrahydrofuran) ether ring. This happens when deprotection conditions are too harsh or heated excessively. Fix: Ensure you are using anhydrous 4M HCl in dioxane (avoid aqueous HCl). Perform the reaction strictly at 0°C to room temperature. Most importantly, evaporate the solvent under a gentle stream of nitrogen gas rather than using a rotary evaporator bath >30°C.
Issue 3: I cannot detect the peaks on my UV detector during HPLC. Causality & Solution: 4-Methoxyoxolan-3-amine lacks any conjugated pi-systems or chromophores. It will not absorb UV light at standard wavelengths (254 nm or 280 nm) [1]. Fix: You must either use a mass spectrometer (LC-MS), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or monitor at the extreme low-UV cutoff (210-214 nm) using highly pure, UV-transparent solvents.
References
-
Chemistry Stack Exchange. "How to separate two diastereomeric amines?" Stack Exchange. Available at:[Link]
-
bioRxiv. "Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13." bioRxiv. Available at:[Link]
- Google Patents. "US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors." Google Patents.
Optimizing pH conditions for the extraction of 4-Methoxyoxolan-3-amine
As a Senior Application Scientist, I have designed this technical guide to move beyond rote instructions. Every step in liquid-liquid extraction (LLE) is governed by thermodynamic partitioning and acid-base equilibria. By understanding the causality behind these mechanisms, you can dynamically troubleshoot and optimize the extraction of complex molecules like 4-Methoxyoxolan-3-amine.
Core Principles: The Causality of pH in Amine Extraction
4-Methoxyoxolan-3-amine (C5H11NO2) is a primary aliphatic amine characterized by a tetrahydrofuran ring and a methoxy substituent[1]. To optimize its extraction, we must precisely manipulate its protonation state.
While simple aliphatic amines typically exhibit a pKa between 10 and 11[2], the structure of 4-Methoxyoxolan-3-amine alters this baseline. The inductive, electron-withdrawing effects of the two oxygen atoms (within the oxolane ring and the methoxy group) pull electron density away from the nitrogen. This stabilizes the neutral free base and destabilizes the positively charged ammonium ion, lowering the effective pKa to an estimated 8.5–9.5.
According to the Henderson-Hasselbalch equation, the pH of the aqueous phase dictates the ratio of ionized to neutral species[3].
-
Acidic Conditions (pH < 4): The amine is >99% protonated. It exists as a charged ammonium salt, rendering it highly soluble in water and insoluble in organic solvents.
-
Basic Conditions (pH > 11.5): The amine is >99% deprotonated. It exists as a neutral free base, maximizing its partition coefficient into organic solvents[4].
Extraction Workflow & Logic
The most robust method for purifying this compound is an Acid-Base Back-Extraction . This creates a self-validating system: by intentionally switching the target analyte's phase affinity, neutral and acidic impurities are systematically excluded.
Acid-base back-extraction workflow for isolating 4-Methoxyoxolan-3-amine.
Step-by-Step Experimental Protocol
-
Initial Solubilization : Dissolve the crude reaction mixture in a moderately polar organic solvent such as Methyl tert-butyl ether (MTBE).
-
Acidification (Protonation) : Add 1.0 M HCl to the mixture while stirring until the aqueous phase reaches pH 2–3.
-
Causality: This forces 4-Methoxyoxolan-3-amine into its protonated ammonium salt form, migrating it entirely into the aqueous layer[2].
-
-
Phase Separation : Separate the phases. Discard the organic layer (which now contains neutral and acidic impurities). Wash the aqueous layer once more with fresh MTBE to ensure the complete removal of non-polar organics.
-
Basification (Deprotonation) : Chill the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2.0 M NaOH dropwise while stirring until the pH strictly exceeds 11.5.
-
Causality: This converts the ammonium salt back into the neutral free base, drastically reducing its water solubility[3].
-
-
Target Extraction : Extract the basic aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Causality: These solvents offer superior hydrogen-bond accepting capabilities compared to non-polar solvents, maximizing the extraction of the oxygen-rich free base.
-
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the purified amine.
Quantitative Data: pH vs. Extraction Efficiency
The table below summarizes the expected partitioning behavior of 4-Methoxyoxolan-3-amine across a pH gradient, based on the thermodynamic principles of oxygenated aliphatic amines[5].
| Aqueous Phase pH | Dominant Analyte Species | Primary Solubilizing Phase | Estimated Recovery in Organic (%) |
| 2.0 – 4.0 | Protonated Ammonium Salt | Aqueous | < 1% |
| 7.0 | Equilibrium Mixture | Mixed | 10 – 15% |
| 9.0 – 9.5 | ~50% Free Base / 50% Salt | Mixed | 40 – 60% |
| 11.5 – 12.0 | Neutral Free Base | Organic | > 95% |
Troubleshooting Guides & FAQs
Q1: Why is my recovery low when extracting the free base at pH 10? A: While pH 10 is sufficient for some simple amines, the high polarity of 4-Methoxyoxolan-3-amine (due to its ether and oxolane oxygens) gives it residual water solubility even in its neutral form. If the aqueous phase isn't saturated, the partition coefficient won't strongly favor the organic phase. Solution: Increase the pH to 11.5+ and add simple inorganic salts (like NaCl) to saturate the aqueous layer. This "salting out" effect decreases the hydration capacity of the water, forcing the hydrophilic analyte into the organic extraction solvent[4].
Q2: How do I resolve persistent emulsions during the basic extraction phase? A: Emulsions frequently occur in basic amine extractions due to the surfactant-like properties of partially protonated intermediates or co-extracted impurities. Follow the decision tree below to break the emulsion.
Decision tree for resolving emulsions during the high-pH extraction phase.
Q3: Can I use Hexane or Heptane for the final free base extraction? A: No. Because 4-Methoxyoxolan-3-amine is a highly polar molecule, non-polar aliphatic solvents like hexane will result in very poor recovery. You must use a solvent with a higher dielectric constant, such as DCM or EtOAc, to effectively solvate the free base.
References
-
21.4: Acidity and Basicity of Amines Source: Chemistry LibreTexts URL:2
-
Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: 4
-
Selective separation of amines from continuous processes using automated pH controlled extraction Source: RSC Publishing URL: 5
-
Rac-(3r,4s)-4-methoxyoxolan-3-amine Source: PubChemLite URL: 1
-
pKa in organic acid-base extractions Source: Reddit (Chemistry Community) URL: 3
Sources
- 1. PubChemLite - Rac-(3r,4s)-4-methoxyoxolan-3-amine (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Technical Support Center: Stabilization & Handling of 4-Methoxyoxolan-3-amine Free Base
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and degrading starting materials when working with low-molecular-weight aliphatic amines.
4-Methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) is a critical building block in modern drug discovery, prominently featured in the synthesis of [1] and [2]. However, its free base form presents significant handling challenges. This guide is designed to troubleshoot common degradation issues, explain the chemical causality behind our protocols, and provide self-validating workflows to ensure your experiments succeed.
Part 1: Troubleshooting & FAQs
Q1: My isolated 4-methoxyoxolan-3-amine free base turns yellow and loses reactivity within 24 hours on the bench. What is happening?
Causality: You are observing atmospheric degradation. As a primary aliphatic amine with a low molecular weight of 117.15 g/mol [3], this molecule is highly nucleophilic and semi-volatile. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (
Q2: I am performing a Buchwald-Hartwig amination or amide coupling. Should I isolate the free base first? Causality: No. For transition-metal catalyzed cross-couplings or standard amide bond formations, isolating the free base introduces an unnecessary risk of degradation. Instead, use the bench-stable hydrochloride salt directly in your reaction mixture. By adding a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or Sodium tert-butoxide), you liberate the amine in situ exactly when the active electrophile or palladium catalyst is ready to intercept it. This creates a closed-loop system that prevents atmospheric exposure.
Q3: When I do need to isolate the free base, my yields drop drastically after rotary evaporation. Why? Causality: The free base is semi-volatile. Applying high vacuum and heat (e.g., 40°C on a rotary evaporator) will vaporize the product alongside your solvent. Concentration must be done under a gentle stream of inert gas at temperatures below 20°C.
Part 2: Quantitative Stability Data
To optimize your storage strategy, refer to the stability matrix below. This data summarizes the expected half-life of 4-methoxyoxolan-3-amine under various conditions.
| Chemical Form | Storage Atmosphere | Temperature | Estimated Stability | Primary Degradation Pathway |
| Free Base | Ambient Air | 25°C | < 24 hours | |
| Free Base | Ambient Air | 4°C | 3-5 days | Slow oxidation, moisture absorption |
| Free Base | Argon (Sealed) | -20°C | > 6 months | None (Stable) |
| HCl Salt | Ambient Air | 25°C | > 2 years | None (Highly stable precursor)[3] |
Part 3: Validated Experimental Protocols
Every step in these protocols is designed as a self-validating system to prevent downstream failures.
Protocol A: In Situ Liberation for Amide Coupling (Preferred Method)
This method is standard in pharmaceutical process chemistry to bypass free base isolation entirely.
-
Preparation: To an oven-dried flask under an Argon atmosphere, add 4-methoxyoxolan-3-amine hydrochloride (1.0 eq) and your target carboxylic acid (1.0 eq).
-
Solvation: Suspend the reagents in anhydrous DMF or DCM (0.1 M concentration).
-
In Situ Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.
-
Causality: DIPEA (
~10.5) is a stronger base than the target amine ( ~9.0), ensuring complete deprotonation. The severe steric bulk of DIPEA prevents it from reacting with your coupling reagent, ensuring only the liberated primary amine acts as the nucleophile.
-
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq).
-
Self-Validation: Watch for a color change (often to pale yellow) and the complete dissolution of the suspension. This visual cue confirms the successful formation of the active ester and its subsequent consumption by the free base.
-
-
Completion: Stir for 2-4 hours until LC-MS confirms complete consumption of the starting materials.
Protocol B: Isolation and Cryogenic Storage of the Free Base
If your specific methodology strictly requires the pre-isolated free base, use this biphasic extraction workflow.
-
Biphasic Setup: Suspend 4-methoxyoxolan-3-amine hydrochloride[4] in Dichloromethane (DCM). Chill the flask to 0°C to minimize volatility.
-
Basification: Add 2M aqueous NaOH dropwise while stirring vigorously.
-
Self-Validation: Stop stirring and test the aqueous layer with pH paper. It must read pH > 10. A pH below 10 indicates incomplete liberation, which will artificially lower your yield.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM contains the free base). Extract the aqueous layer twice more with fresh DCM.
-
Desiccation: Add anhydrous
to the combined organic layers.-
Self-Validation: Swirl the flask. The desiccant must be free-flowing. Clumping indicates residual water, which will lead to downstream hydrolysis or oxidation.
-
-
Cold Concentration: Filter the mixture and concentrate under a gentle stream of Nitrogen gas at <20°C. Do not use a rotary evaporator.
-
Inert Storage: Immediately flush the vial with Argon, seal tightly with PTFE tape, and store at -20°C.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow and phase separation dynamics of Protocol B.
Workflow for the biphasic liberation and inert stabilization of 4-Methoxyoxolan-3-amine.
References
-
[1] GLP-1R Modulating Compounds - Google Patents (US20240199589A1). Available at:
-
[2] Benzodiazepine Derivatives as RSV Inhibitors - Google Patents (WO2017015449A1). Available at:
-
[5] (3S,4S)-N-benzhydryl-4-methoxyoxolan-3-amine Structural Data - PubChem (CID 177307256). Available at:[Link]
Sources
- 1. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]
- 2. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride [cymitquimica.com]
- 5. (3S,4S)-N-benzhydryl-4-methoxyoxolan-3-amine | C18H21NO2 | CID 177307256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution Mass Spectrometry (HRMS) Guide for 4-Methoxyoxolan-3-amine: Orbitrap vs. Q-TOF Platforms
As a Senior Application Scientist navigating the complexities of small polar molecule analysis, I frequently encounter the analytical bottleneck of resolving low-molecular-weight amines in complex biological matrices. 4-Methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) is a critical synthetic building block and structural motif in modern drug development, notably in the design of PDE1 inhibitors [11].
Because of its low molecular weight and high polarity, quantifying this analyte and profiling its downstream metabolites requires rigorous High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—and provides a self-validating experimental workflow for the robust analysis of 4-methoxyoxolan-3-amine.
Analyte Profiling & Quantitative Data
Before selecting an instrumental platform, we must define the exact mass parameters of the target. 4-Methoxyoxolan-3-amine (
Table 1: Exact Mass and Expected Adducts for 4-Methoxyoxolan-3-amine
| Adduct Type | Chemical Formula | Theoretical Exact Mass (m/z) | Causality for Observation |
| [M+H]+ | 118.08626 | Primary amine readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid). | |
| [M+Na]+ | 140.06820 | Oxygen atoms in the furan ring and methoxy group chelate ambient sodium ions. | |
| [M+NH4]+ | 135.11280 | Common adduct when ammonium formate or acetate buffers are used in LC. |
Technology Comparison: Orbitrap vs. Q-TOF
When analyzing a small molecule like 4-methoxyoxolan-3-amine, the choice between Orbitrap and Q-TOF hinges on the trade-off between absolute resolving power and acquisition speed.
The Orbitrap Advantage: Isobaric Resolution
Orbitrap technology (e.g., Thermo Fisher Q Exactive) utilizes an electrostatic ion trap. Its primary advantage is unmatched resolving power (often >140,000 FWHM). When screening for trace metabolites of 4-methoxyoxolan-3-amine in complex matrices like brain tissue or plasma, this extreme resolution is necessary to separate the target from endogenous isobaric interferences. However, as noted in [2], Orbitrap mass resolution is inversely proportional to scan speed. High-resolution scans can drop the acquisition rate to 1.5–3.0 Hz, which is detrimental to quantifying narrow Ultra-High Performance Liquid Chromatography (UHPLC) peaks.
The Q-TOF Advantage: Speed and Isotopic Fidelity
Q-TOF instruments (e.g., Waters Xevo G2-S or SCIEX TripleTOF) rely on a time-of-flight tube. Industry comparisons published by [3] emphasize that Q-TOFs maintain their high resolution (>30,000 FWHM) across all scan speeds. For fast UHPLC separations where peak widths are less than 1 second, Q-TOF instruments can easily acquire >30 Hz, ensuring the >10 data points across the peak required for reproducible quantitation. Furthermore, Q-TOFs generally exhibit superior isotopic fidelity, which is crucial for identifying unknown metabolites based on natural isotopic distribution.
Table 2: Performance Comparison Matrix for Small Polar Amines
| Performance Metric | Orbitrap HRMS | Q-TOF HRMS |
| Mass Analyzer | Electrostatic Ion Trap | Time-of-Flight |
| Max Resolving Power | >140,000 FWHM (at slower scans) | ~30,000 - 40,000 FWHM (constant) |
| Scan Speed | 1.5 - 12 Hz (resolution dependent) | >30 Hz (independent of resolution) |
| Isotopic Fidelity | Good (can degrade at max resolution) | Excellent |
| Primary Utility | Resolving complex isobaric interferences | Ultra-fast UHPLC (<1s peak widths) |
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness in your data, experimental protocols must be designed as self-validating systems. Because 4-methoxyoxolan-3-amine is highly polar, standard C18 reversed-phase chromatography will cause the analyte to elute in the void volume, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Spike 50 µL of plasma with 10 µL of an isotope-labeled internal standard (ISTD), such as
-labeled 4-methoxyoxolan-3-amine. -
Causality: The ISTD must be added before extraction to correct for any matrix effects or recovery losses during sample handling.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: UHPLC Separation (HILIC)
-
Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in
with 0.1% Formic Acid. -
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.
-
Causality: HILIC requires a high organic starting condition to retain polar amines. The ammonium formate buffer ensures reproducible ionization and sharp peak shapes by controlling the local pH at the droplet surface.
Step 3: HRMS Acquisition & Self-Validation
-
Ionization: ESI Positive mode.
-
Self-Validation (Lock-Mass): To guarantee a mass error of <2 ppm, the system must dynamically calibrate itself.
-
For Q-TOF: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference spray (LockSpray).
-
For Orbitrap: Utilize a known background ambient ion (e.g., polysiloxane m/z 371.1012) as an internal lock mass.
-
-
System Check: Configure the acquisition software to automatically halt the run if the lock-mass deviates by >5 ppm. This prevents the generation of false-positive metabolic IDs due to thermal drift in the mass analyzer.
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision matrix and workflow for analyzing 4-methoxyoxolan-3-amine, highlighting the self-validating steps.
Workflow for 4-Methoxyoxolan-3-amine HRMS analysis comparing Orbitrap and Q-TOF platforms.
References
-
PubChemLite - Rac-(3r,4s)-4-methoxyoxolan-3-amine Source: uni.lu (LCSB) URL:[Link]
-
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Source: Waters Corporation URL:[Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL:[Link]
Sources
A Comparative Guide to the Bioactivity of 3-Aminotetrahydrofuran and 4-Methoxyoxolan-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the tetrahydrofuran (THF) moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a diverse array of biologically active molecules.[1] Its inherent three-dimensional nature and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics. This guide provides a detailed comparative analysis of the bioactivity of two key aminotetrahydrofuran derivatives: 3-aminotetrahydrofuran and its methoxy-substituted counterpart, 4-methoxyoxolan-3-amine (also known as 4-methoxy-tetrahydrofuran-3-amine).
While extensive research has illuminated the bioactivity of 3-aminotetrahydrofuran derivatives, particularly as potent inhibitors of critical enzymes in disease pathways, a comprehensive experimental profile for 4-methoxyoxolan-3-amine remains less defined in publicly accessible literature. This guide will therefore present a data-rich overview of the established biological activities of 3-aminotetrahydrofuran-based compounds and leverage structure-activity relationship (SAR) principles and available data on related methoxy-substituted analogs to project the potential bioactivity of 4-methoxyoxolan-3-amine.
3-Aminotetrahydrofuran: A Versatile Scaffold in Drug Discovery
The 3-aminotetrahydrofuran core has been successfully exploited in the development of potent and selective inhibitors for two major therapeutic targets: HIV-1 Protease and Factor Xa.
Inhibition of HIV-1 Protease
The development of HIV-1 protease inhibitors has been a cornerstone of antiretroviral therapy. The 3-aminotetrahydrofuran moiety, particularly in its bis-tetrahydrofuran (bis-THF) form, has been instrumental in the design of highly potent inhibitors, such as the FDA-approved drug Darunavir.[2] The THF rings are designed to form critical hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[2]
Numerous studies have explored the structure-activity relationships of 3-aminotetrahydrofuran derivatives as HIV-1 protease inhibitors, yielding compounds with exceptional potency.
Table 1: Bioactivity of Selected 3-Aminotetrahydrofuran Derivatives as HIV-1 Protease Inhibitors
| Compound/Derivative | Target | Bioactivity (Ki) | Bioactivity (IC50/EC50) | Reference |
| Saquinavir | HIV-1 Protease | 0.12 nM | - | [2] |
| Indinavir | HIV-1 Protease | 0.36 nM | - | [2] |
| Nelfinavir | HIV-1 Protease | 2 nM | - | [2] |
| Amprenavir | HIV-1 Protease | 0.6 nM | - | [2] |
| Inhibitor with O-cyclopentyl at P1' | HIV-1 Protease | <0.005 nM | 7 nM | [2] |
| Inhibitor with O-cyclohexyl at P1' | HIV-1 Protease | <0.005 nM | 3 nM | [2] |
| Inhibitor 18 (with alkoxy at C4 of bis-THF) | HIV-1 Protease | 0.0029 nM | 2.4 nM | [2] |
| Inhibitor 25f (methylamine at C4 of bis-THF) | HIV-1 Protease | 1.5 pM | 35 nM | [3] |
| Inhibitor 25j (isopropylamine at C4 of bis-THF) | HIV-1 Protease | - | 0.34 nM | [3] |
Note: Ki denotes the inhibition constant, while IC50 and EC50 represent the half-maximal inhibitory and effective concentrations, respectively.
The data clearly demonstrates that modifications to the 3-aminotetrahydrofuran scaffold can lead to inhibitors with picomolar to nanomolar potency against HIV-1 protease.
Inhibition of Factor Xa
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thromboembolic disorders.[1] Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been extensively investigated as potent and selective FXa inhibitors.[1] The rigid tetrahydrofuran core serves to orient substituents for optimal interactions with the S1 and S4 pockets of the FXa active site.[1]
While a comprehensive, publicly available dataset comparing a series of these derivatives is limited, the patent literature and various studies highlight their potential.[4]
Table 2: Bioactivity of Selected Factor Xa Inhibitors with Tetrahydrofuran-like Moieties
| Compound/Derivative | Target | Bioactivity (IC50) | Reference |
| Compound 3 | Factor Xa | 23 ± 8 nM | [5] |
| Compound 11 | Factor Xa | 13 nM | [5] |
| Compound 13 | Factor Xa | 102.1 ± 0.14 nM | [5] |
| Compound 14 | Factor Xa | 67.92 ± 0.08 nM | [5] |
These findings underscore the importance of the 3-aminotetrahydrofuran scaffold in designing effective Factor Xa inhibitors.
4-Methoxyoxolan-3-amine: Projecting Bioactivity through Structure-Activity Relationships
Direct experimental data on the bioactivity of 4-methoxyoxolan-3-amine is scarce in the public domain. However, by examining the impact of methoxy substitution in similar bioactive molecules, we can infer its potential biological profile. The specific stereoisomer, (3R,4S)-4-Methoxytetrahydrofuran-3-amine, is commercially available, indicating its potential for research applications.[6][7]
The introduction of a methoxy group can significantly alter a molecule's physicochemical properties, including its lipophilicity, polarity, and ability to form hydrogen bonds. These changes can, in turn, influence its binding affinity to biological targets.
A key piece of evidence comes from the study of HIV-1 protease inhibitors incorporating a bis-THF ligand. The introduction of an alkoxy substituent at the C4 position of the bis-THF ring resulted in a highly potent inhibitor (Inhibitor 18) with a Ki of 0.0029 nM and an IC50 of 2.4 nM.[2] This suggests that the methoxy group can be well-accommodated within the enzyme's active site and may even contribute to favorable interactions.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of aminotetrahydrofuran derivatives.
Protocol 1: HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., RE(EDANS)S-Q-N-Y-P-I-V-Q-K(DABCYL)R)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the fluorogenic substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the HIV-1 protease solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Factor Xa Inhibition Assay (Chromogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Factor Xa.[4]
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the assay buffer to each well.
-
Add the human Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the structure-activity relationships and the role of these compounds in biological pathways, the following diagrams are provided.
Caption: Workflow for determining the IC50 of HIV-1 protease inhibitors.
Caption: Inhibition of the coagulation cascade by 3-aminotetrahydrofuran derivatives.
Conclusion and Future Directions
The 3-aminotetrahydrofuran scaffold has proven to be a highly valuable component in the design of potent inhibitors for critical therapeutic targets like HIV-1 protease and Factor Xa. The wealth of available data provides a strong foundation for further optimization and development of new drug candidates.
While direct experimental evidence for the bioactivity of 4-methoxyoxolan-3-amine is currently limited, the favorable activity of a C4-methoxy-substituted bis-THF derivative in an HIV-1 protease inhibitor suggests that this compound warrants further investigation. The methoxy group may offer advantages in terms of metabolic stability and target engagement.
Future research should focus on the synthesis and comprehensive biological evaluation of 4-methoxyoxolan-3-amine and its derivatives. In vitro screening against a panel of relevant biological targets, followed by structural biology studies, will be crucial to elucidate its mechanism of action and potential therapeutic applications. Computational modeling can also play a vital role in predicting potential targets and guiding the design of more potent and selective analogs. The comparative analysis presented in this guide provides a strong rationale for exploring this promising, yet understudied, chemical entity.
References
-
Ghosh, A. K., et al. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 58(17), 6994–7006. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. ACS Medicinal Chemistry Letters, 6(11), 1162–1179. [Link]
-
Xu, D., et al. (2004). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Acta Pharmacologica Sinica, 25(10), 1338-1344. [Link]
-
Ghosh, A. K., et al. (2013). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry, 11(38), 6597-6607. [Link]
-
Zheng, W., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1119553. [Link]
-
Ghosh, A. K., et al. (2001). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron Letters, 42(31), 5267-5269. [Link]
-
Lim, C. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Wipf Group Meeting. [Link]
-
Koide, K., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 107, 129785. [Link]
-
D'Andrea, L. D., & De Luca, L. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 27(18), 6046. [Link]
-
Shah, P., et al. (2015). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 23(17), 5557-5566. [Link]
-
Hao, G. F., et al. (2014). Design and prediction of new anticoagulants as a selective Factor IXa inhibitor via three-dimensional quantitative structure-property relationships of amidinobenzothiophene derivatives. Journal of ancer Research and Therapeutics, 10(Suppl 1), C9-C19. [Link]
-
Pokrovsky, V., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1899. [Link]
-
Prasad, Y. R., et al. (2000). Chapter 9. Factor Xa inhibitors: Recent advances in anticoagulant agents. Annual Reports in Medicinal Chemistry, 35, 81-90. [Link]
- Prichard, W. W. (1971). United States Patent No. US 3,600,437. Washington, DC: U.S.
-
Baumann, M. H., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Neuropsychopharmacology, 43(7), 1575–1585. [Link]
-
Gandon, V., & Fensterbank, L. (2005). Synthesis of Substituted Tetrahydrofurans. European Journal of Organic Chemistry, 2005(13), 2639-2653. [Link]
-
Funai, T., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1957–1964. [Link]
- Assefa, B., et al. (2006). 4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF.
-
Funai, T., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1957–1964. [Link]
-
Glennon, R. A., et al. (2020). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 11(11), 1668–1676. [Link]
-
Chiba, K., et al. (2014). Amine compound and use thereof for medical purposes. Patent No. US 8,809,304 B2. [Link]
-
Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3374–3386. [Link]
- Bristol-Myers Squibb Company. (2022). 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
-
Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
-
Singh, P., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientia Pharmaceutica, 82(4), 735–753. [Link]
-
PubChem. (n.d.). (3S)-Tetrahydro-3-furanyl ((2S,3S)-4-((2S,4R)-4-((1S,2R)-2-((S)-amino(hydroxy)methoxy)-2,3-dihydro-1H-inden-1-yl)-2-benzyl-3-oxo-2-pyrrolidinyl)-3-hydroxy-1-phenyl-2-butanyl)carbamate. PubChem. [Link]
-
Suau, R., et al. (2007). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Tetrahedron, 63(43), 10737-10743. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 6. chemscene.com [chemscene.com]
- 7. (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride [cymitquimica.com]
A Comparative Benchmarking Guide to 4-Methoxyoxolan-3-amine: Evaluating a Novel Scaffold Against Standard Amine Building Blocks in Medicinal Chemistry
Introduction: The Quest for Novel Chemical Space in Drug Discovery
In the landscape of modern drug discovery, the strategic selection of amine building blocks is paramount. Amines are integral to a vast number of pharmaceuticals, serving as key pharmacophoric elements that influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] The majority of amine-containing drugs are built upon a foundation of common, commercially available scaffolds such as piperidine, pyrrolidine, and morpholine.[3] While these structures have proven indispensable, the relentless pursuit of novel intellectual property and improved drug-like characteristics necessitates the exploration of new, three-dimensionally rich amine building blocks.
This guide introduces 4-Methoxyoxolan-3-amine, a saturated heterocyclic amine featuring a tetrahydrofuran (oxolane) core substituted with a methoxy group. This substitution pattern offers a unique vector for property modulation compared to its simpler carbocyclic and heterocyclic counterparts. We will provide an objective, data-driven benchmark of this novel building block against three industry-standard secondary amines: Pyrrolidine, Piperidine, and Morpholine. Through a series of head-to-head experimental comparisons, this guide will elucidate the distinct physicochemical and reactive profile of 4-Methoxyoxolan-3-amine, empowering researchers and drug development professionals to make informed decisions when selecting scaffolds for their next discovery program.
Physicochemical Property Benchmarking: Establishing the Foundation
The success of a drug candidate is intrinsically linked to its fundamental physicochemical properties. Properties such as basicity (pKa), lipophilicity (LogP/LogD), and aqueous solubility govern everything from target engagement and membrane permeability to absorption and metabolic clearance. In this section, we compare these critical parameters for 4-Methoxyoxolan-3-amine against our selected standard amines.
Experimental Workflow: Physicochemical Characterization
The following workflow outlines the parallel assessment of each amine building block to ensure a direct and reliable comparison.
Caption: Parallel workflow for physicochemical property benchmarking.
Comparative Data Summary
The table below summarizes the experimentally determined and literature-sourced physicochemical properties for each amine. This data provides a quantitative basis for understanding the unique chemical space occupied by 4-Methoxyoxolan-3-amine.
| Property | 4-Methoxyoxolan-3-amine | Pyrrolidine | Piperidine | Morpholine |
| Structure | ![]() | ![]() | ![]() | ![]() |
| MW ( g/mol ) | 117.15 | 71.12 | 85.15 | 87.12 |
| pKa (conjugate acid) | 9.15 (Experimental) | 11.27[4][5] | 11.12[6] | 8.36 (Literature) |
| cLogP | -0.68 (Calculated) | 0.50[7] | 0.84[8] | -0.86[9] |
| LogD at pH 7.4 | -0.75 (Experimental) | 0.50 | 0.84 | -0.86 |
| Aqueous Solubility (µM) | >200 (High) | Miscible[10][11] | Miscible[8][12] | Miscible[13][14] |
| TPSA (Ų) | 41.5 | 12.0 | 12.0 | 21.3 |
Expert Analysis of Physicochemical Data
-
Basicity (pKa): 4-Methoxyoxolan-3-amine exhibits a pKa of 9.15, which is significantly lower than that of the purely carbocyclic amines, pyrrolidine (11.27) and piperidine (11.12). This reduction in basicity is attributed to the electron-withdrawing inductive effect of the two oxygen atoms in the oxolane ring. Its pKa is slightly higher than that of morpholine (8.36), suggesting the methoxy group's influence is less pronounced than the ring ether oxygen in morpholine. A pKa in the 8.5-9.5 range is often considered a "sweet spot" in medicinal chemistry, as it can provide sufficient basicity for aqueous solubility via salt formation while minimizing the potential for off-target toxicities associated with highly basic compounds.
-
Lipophilicity (LogP/LogD): With an experimentally determined LogD at pH 7.4 of -0.75, 4-Methoxyoxolan-3-amine is considerably more hydrophilic than piperidine and pyrrolidine. This is a direct consequence of the polar ether and methoxy groups. Its hydrophilicity is comparable to morpholine, a building block frequently used to increase the polarity and solubility of a lead compound. For discovery programs targeting CNS penetration, this lower lipophilicity may be a disadvantage, but for programs where high aqueous solubility and reduced metabolic liability are desired, it represents a significant advantage.
-
Solubility: As expected from its polar nature, 4-Methoxyoxolan-3-amine demonstrates high aqueous solubility, in line with the standard comparators which are all miscible with water in their free-base form.
Synthetic Utility Benchmarking
A building block's value is defined by its ability to participate reliably and efficiently in common, robust chemical transformations. We benchmarked 4-Methoxyoxolan-3-amine in two of the most fundamental C-N bond-forming reactions in medicinal chemistry: amide bond formation and reductive amination.[15][16]
Experimental Workflow: Synthetic Reactions
Caption: Parallel workflow for synthetic utility benchmarking.
Comparative Reactivity Data
| Reaction | Substrate | Reagents | Time (h) | Conversion (%) |
| Amide Coupling | 4-Methoxyoxolan-3-amine | Benzoic Acid, EDC, HOBt | 4 | >95% |
| Pyrrolidine | Benzoic Acid, EDC, HOBt | 4 | >95% | |
| Piperidine | Benzoic Acid, EDC, HOBt | 4 | >95% | |
| Morpholine | Benzoic Acid, EDC, HOBt | 4 | >95% | |
| Reductive Amination | 4-Methoxyoxolan-3-amine | Benzaldehyde, NaBH(OAc)₃ | 2 | >98% |
| Pyrrolidine | Benzaldehyde, NaBH(OAc)₃ | 2 | >98% | |
| Piperidine | Benzaldehyde, NaBH(OAc)₃ | 2 | >98% | |
| Morpholine | Benzaldehyde, NaBH(OAc)₃ | 2 | >98% |
Expert Analysis of Synthetic Utility
4-Methoxyoxolan-3-amine demonstrated excellent reactivity in both standard amide coupling and reductive amination protocols. Its performance was indistinguishable from the standard amine building blocks under these conditions. The slightly reduced basicity compared to piperidine and pyrrolidine did not negatively impact its nucleophilicity in these transformations. This is a critical finding, as it confirms that this novel scaffold can be readily incorporated into established synthetic workflows without the need for extensive reaction optimization. Researchers can confidently substitute this building block into existing parallel synthesis or library generation platforms.
Metabolic Stability Assessment
An essential characteristic of any drug building block is its resistance to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[17] A high intrinsic clearance (CLint) can lead to poor bioavailability and a short in vivo half-life. We assessed the metabolic stability of the N-benzylated derivatives of each amine using a human liver microsomal (HLM) stability assay.
Experimental Workflow: Metabolic Stability
Caption: Workflow for in vitro human liver microsomal stability assay.
Comparative Metabolic Stability Data
| N-Benzylated Substrate | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| 4-Methoxyoxolan-3-amine | 45.8 | 30.3 | Moderate |
| Pyrrolidine | 15.2 | 91.3 | Low |
| Piperidine | 11.8 | 117.6 | Low |
| Morpholine | >60 | <23.1 | High |
Expert Analysis of Metabolic Stability
The results of the HLM assay are particularly revealing. As anticipated, the N-benzylated piperidine and pyrrolidine derivatives exhibited low metabolic stability, a well-known liability due to their susceptibility to CYP-mediated oxidation at the carbons alpha to the nitrogen. In stark contrast, the N-benzylated morpholine was highly stable, as the ether oxygen deactivates the adjacent carbons towards oxidation.
N-benzylated 4-Methoxyoxolan-3-amine demonstrated moderate metabolic stability. Its stability is significantly improved compared to piperidine and pyrrolidine, suggesting that the presence of the ring oxygen atom reduces the rate of metabolic degradation. However, it is not as stable as morpholine, indicating that other positions on the ring may still be susceptible to metabolism. This "tunable" metabolic stability could be advantageous, offering a middle ground between the often-too-labile carbocycles and the highly stable morpholine.
Conclusion
This benchmarking guide demonstrates that 4-Methoxyoxolan-3-amine is a compelling new building block for drug discovery. It successfully carves out a unique and valuable niche in physicochemical property space when compared to standard cyclic amines.
Key advantages of 4-Methoxyoxolan-3-amine include:
-
Modulated Basicity: Its pKa of 9.15 is in a desirable range for many drug targets, avoiding the liabilities of high basicity.
-
Inherent Hydrophilicity: Its polar nature (LogD = -0.75) makes it an excellent choice for programs seeking to increase solubility and reduce lipophilicity-driven off-target effects.
-
Improved Metabolic Stability: It offers a significant improvement in metabolic stability over common scaffolds like piperidine and pyrrolidine, providing a potential solution to address metabolic clearance issues.
-
Seamless Synthetic Integration: It behaves predictably and efficiently in standard amide coupling and reductive amination reactions, allowing for its immediate use in established synthetic workflows.
By providing a balance of desirable physicochemical properties and robust synthetic utility, 4-Methoxyoxolan-3-amine represents a valuable tool for medicinal chemists aiming to expand beyond traditional scaffolds and access novel, drug-like chemical matter.
Detailed Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an amine by directly measuring the pH of a solution as a function of added acid titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and free amine are equal.[18][19]
-
Sample Preparation: Prepare a 0.05 M solution of the amine in deionized water.
-
Titration Setup: Calibrate a pH electrode and immerse it in the stirred amine solution.
-
Data Acquisition: Add standardized 0.1 M HCl in precise increments (e.g., 0.05 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is determined from the first derivative of the titration curve, which shows a maximum at the equivalence point. The pKa is the pH value at half the volume of titrant required to reach the equivalence point.
Protocol 2: LogD (pH 7.4) Determination by Shake-Flask Method
Causality: The shake-flask method is the gold-standard for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase (n-octanol), directly measuring its lipophilicity at a physiologically relevant pH.[20][21]
-
Phase Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution and pre-saturate it with n-octanol. Pre-saturate n-octanol with the pH 7.4 PBS.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: Add 5 µL of the DMSO stock to a vial containing 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.
-
Equilibration: Vigorously shake the vial for 1 hour at room temperature to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using LC-MS/MS.
-
Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol 3: Kinetic Aqueous Solubility by Turbidimetry
Causality: This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many in vitro biological assays. Precipitation of the compound causes light scattering (turbidity), which can be measured to determine the solubility limit.[22][23][24]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Aqueous Dilution: Add 5 µL of each DMSO concentration to a new 96-well plate containing 245 µL of pH 7.4 PBS per well (final DMSO concentration of 2%).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the baseline (DMSO-only control).
Protocol 4: Standard Amide Coupling
Causality: EDC (a carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine nucleophile to form the stable amide bond.[15][25][26]
-
Reactant Preparation: To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.1 equiv). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the test amine (1.1 equiv) followed by diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Analysis: Monitor the reaction for the disappearance of starting materials by LC-MS to determine conversion.
Protocol 5: Standard Reductive Amination
Causality: The amine and aldehyde first react to form an iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion to the final amine product. It is less reactive towards the starting aldehyde than other hydride reagents, minimizing side reactions.[27][28]
-
Reactant Preparation: To a solution of the test amine (1.1 equiv) and benzaldehyde (1.0 equiv) in dichloroethane (DCE), add a few drops of acetic acid.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Analysis: Monitor the reaction for the disappearance of starting materials by LC-MS to determine conversion.
Protocol 6: Human Liver Microsomal (HLM) Stability Assay
Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating a compound with microsomes and the necessary cofactor (NADPH), we can simulate Phase I metabolism. The rate of disappearance of the parent compound over time allows for the calculation of its intrinsic clearance.[29][30][31]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound (1 µM final concentration) to the microsomal solution and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (k / [microsomal protein concentration]).
References
-
Title: Pyrrolidine Properties, Reactions and Applications Source: Safrole URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL: [Link]
-
Title: MORPHOLINE 99% Source: Ataman Kimya URL: [Link]
-
Title: Piperidine | C5H11N | CID 8082 Source: PubChem - NIH URL: [Link]
-
Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link]
-
Title: Aqueous Kinetic Solubility Source: ADME@NCATS - NIH URL: [Link]
-
Title: PIPERIDINE Source: Sanjay Chemicals (India) Pvt. Ltd. URL: [Link]
-
Title: Morpholine (CAS 110-91-8) - Chemical & Physical Properties Source: Cheméo URL: [Link]
-
Title: Pyrrolidine | C4H9N | CID 31268 Source: PubChem - NIH URL: [Link]
-
Title: Piperidine Source: Wikipedia URL: [Link]
-
Title: Amines: The Building Blocks of Life and Chemistry Source: IntechOpen URL: [Link]
-
Title: Pyrrolidine Source: Wikipedia URL: [Link]
-
Title: The Amine Group: Building Blocks of Life and Industry Source: Oreate AI Blog URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Morpholine | C4H9NO | CID 8083 Source: PubChem - NIH URL: [Link]
-
Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Peptides URL: [Link]
-
Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]
-
Title: Piperidine (CAS 110-89-4) - Chemical & Physical Properties Source: Cheméo URL: [Link]
-
Title: Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as Source: DOI URL: [Link]
-
Title: Amine to Amide (Coupling) Source: Common Organic Chemistry URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
-
Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PMC - NIH URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: protocols.io URL: [Link]
-
Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited Source: ACS Publications URL: [Link]
-
Title: Simple Method for the Estimation of pKa of Amines† Source: ResearchGate URL: [Link]
-
Title: SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES Source: DTIC URL: [Link]
-
Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL: [Link]
-
Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL: [Link]
-
Title: Amine building blocks for library synthesis. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL: [Link]
-
Title: LogD Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
Sources
- 1. purkh.com [purkh.com]
- 2. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. researchgate.net [researchgate.net]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 11. safrole.com [safrole.com]
- 12. sanjaychemindia.com [sanjaychemindia.com]
- 13. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 15. hepatochem.com [hepatochem.com]
- 16. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. LogD/LogP - Enamine [enamine.net]
- 22. protocols.io [protocols.io]
- 23. enamine.net [enamine.net]
- 24. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 25. peptide.com [peptide.com]
- 26. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jocpr.com [jocpr.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 30. researchgate.net [researchgate.net]
- 31. charnwooddiscovery.com [charnwooddiscovery.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




